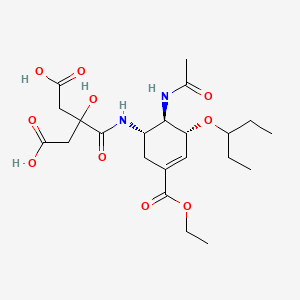
3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic Acid (Oseltamivir Impurity pound(c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amides, esters, and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and ethoxycarbonyl groups. The pentan-3-yloxy group is then added through an etherification reaction. Finally, the carbamoyl and hydroxypentanedioic acid groups are introduced through amidation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow processes to improve efficiency.
化学反応の分析
Types of Reactions
3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme-substrate interactions.
Medicine: It may have potential as a drug candidate due to its multiple functional groups that can interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism by which 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent bonding with specific amino acid residues in proteins. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
- 3-(((1S,5R,6R)-6-Acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
- 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(butan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
Uniqueness
The uniqueness of 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C22H34N2O10 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
3-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(30)33-7-3)8-15(19(16)23-12(4)25)24-21(31)22(32,10-17(26)27)11-18(28)29/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,31)(H,26,27)(H,28,29)/t15-,16+,19+/m0/s1 |
InChIキー |
NIUNNNMTYICPRJ-FRQCXROJSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C(CC(=O)O)(CC(=O)O)O)C(=O)OCC |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C(CC(=O)O)(CC(=O)O)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


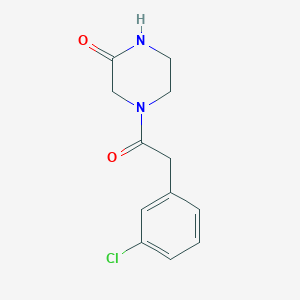

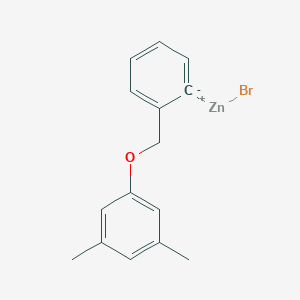

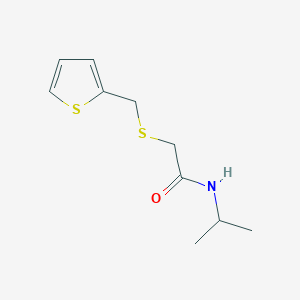
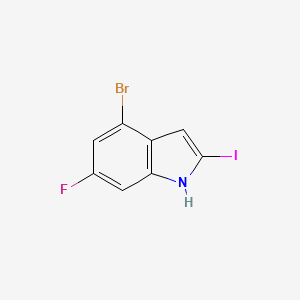
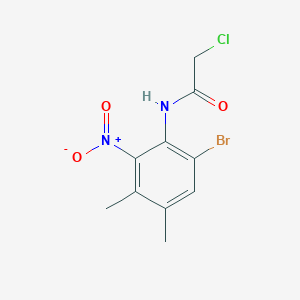
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)
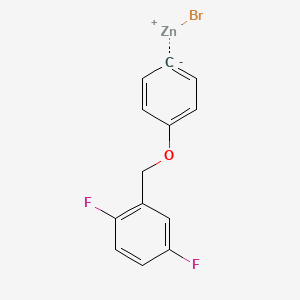
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
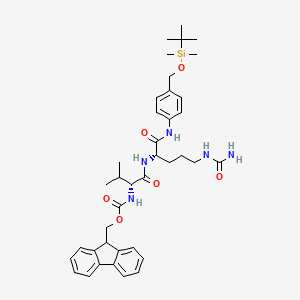
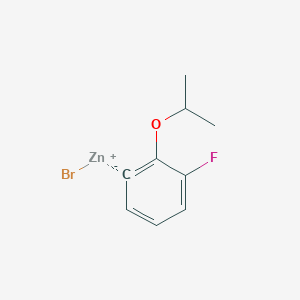
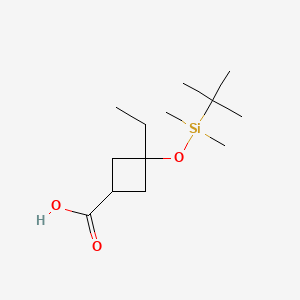
![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
